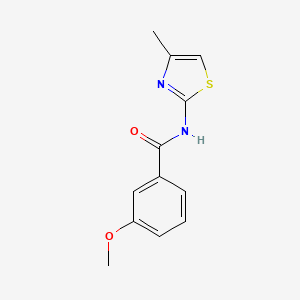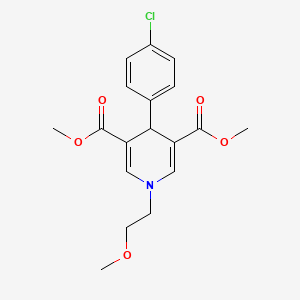
1-Cyclohexyl-2-mercaptoimidazole
Vue d'ensemble
Description
1-Cyclohexyl-2-mercaptoimidazole is a heterocyclic compound with the molecular formula C9H14N2S. It is characterized by the presence of a cyclohexyl group attached to the nitrogen atom of an imidazole ring, with a mercapto group (-SH) at the second position of the imidazole ring. This compound is known for its diverse applications in various fields, including medicinal chemistry and industrial processes.
Applications De Recherche Scientifique
1-Cyclohexyl-2-mercaptoimidazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections.
Industry: It is used as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
Target of Action
1-Cyclohexyl-2-mercaptoimidazole is a type of 2-mercaptoimidazole derivative . These compounds are known to interact with the enzyme cytochrome P450 14 α-sterol demethylase . This enzyme plays a crucial role in the biosynthesis of sterols, which are essential components of cell membranes.
Mode of Action
The interaction of this compound with its target enzyme involves the formation of a bond with the active site of the enzyme . This interaction inhibits the enzyme’s activity, thereby affecting the biosynthesis of sterols. The exact nature of this interaction and the resulting changes in the enzyme’s activity are still under investigation.
Pharmacokinetics
Similar compounds like methimazole have high bioavailability and small interindividual variations in their pharmacokinetic profiles
Analyse Biochimique
Biochemical Properties
1-Cyclohexyl-2-mercaptoimidazole plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It interacts with enzymes such as thyroid peroxidase, which is crucial in the synthesis of thyroid hormones . The compound’s sulfur-containing moiety allows it to form strong interactions with the active sites of these enzymes, thereby inhibiting their activity. Additionally, this compound has been shown to interact with proteins involved in the sympathetic nervous system, influencing the levels of neurotransmitters like dopamine .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In brown adipose tissue, it has been observed to increase the concentration of dopamine, indicating its role in modulating sympathetic nervous system activity . This compound also affects cell signaling pathways, particularly those involved in thyroid hormone synthesis, by inhibiting thyroid peroxidase . Furthermore, this compound can influence gene expression related to thyroid hormone production and metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through enzyme inhibition. It binds to the active sites of enzymes like thyroid peroxidase, preventing the iodination of tyrosine residues in thyroglobulin, a critical step in thyroid hormone synthesis . This binding interaction is facilitated by the sulfur atom in the compound, which forms strong bonds with the enzyme’s active site. Additionally, this compound may influence other molecular pathways by modulating the activity of proteins involved in neurotransmitter synthesis and release .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings have been studied to understand its long-term effects on cellular function. Over time, the compound has been shown to maintain its inhibitory effects on thyroid peroxidase, although its stability may vary depending on environmental conditions . In in vitro studies, this compound has demonstrated consistent effects on dopamine levels in brown adipose tissue, suggesting its potential for long-term modulation of sympathetic nervous system activity .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At lower doses, the compound effectively inhibits thyroid peroxidase without causing significant adverse effects . At higher doses, it may lead to toxicity and adverse effects, such as alterations in thyroid hormone levels and potential impacts on metabolic processes . These dosage-dependent effects highlight the importance of careful dosage regulation in therapeutic applications.
Metabolic Pathways
This compound is involved in metabolic pathways related to thyroid hormone synthesis and neurotransmitter regulation. It interacts with enzymes like thyroid peroxidase, influencing the iodination process in thyroglobulin . Additionally, the compound affects metabolic flux in brown adipose tissue by modulating dopamine levels, which can impact overall metabolic activity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with specific transporters and binding proteins. The compound is actively transported into thyroid cells, where it exerts its inhibitory effects on thyroid peroxidase . In brown adipose tissue, this compound is distributed in a manner that allows it to modulate dopamine levels effectively .
Subcellular Localization
This compound is localized primarily in the thyroid gland and brown adipose tissue, where it exerts its biochemical effects. In the thyroid gland, the compound targets the active sites of thyroid peroxidase, inhibiting its activity and affecting thyroid hormone synthesis . In brown adipose tissue, this compound influences dopamine levels, suggesting its localization within cellular compartments involved in neurotransmitter synthesis and release .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Cyclohexyl-2-mercaptoimidazole can be synthesized through several methods. One common approach involves the reaction of cyclohexylamine with carbon disulfide and potassium hydroxide to form the corresponding dithiocarbamate, which is then cyclized to produce the desired imidazole derivative. The reaction conditions typically involve heating the reaction mixture to facilitate the cyclization process.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction pathways. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Cyclohexyl-2-mercaptoimidazole undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The imidazole ring can participate in reduction reactions under appropriate conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the mercapto group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like alkyl halides can react with the mercapto group under basic conditions.
Major Products:
Oxidation: Disulfide derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Alkylated imidazole derivatives.
Comparaison Avec Des Composés Similaires
2-Mercaptoimidazole: Lacks the cyclohexyl group, making it less hydrophobic.
1-Methyl-2-mercaptoimidazole: Contains a methyl group instead of a cyclohexyl group, affecting its solubility and reactivity.
1,4-Diaryl-2-mercaptoimidazoles: These derivatives have aryl groups, which can enhance their biological activity.
Uniqueness: 1-Cyclohexyl-2-mercaptoimidazole is unique due to the presence of the cyclohexyl group, which increases its hydrophobicity and potentially enhances its interaction with lipid membranes. This structural feature may contribute to its distinct biological activities compared to other mercaptoimidazole derivatives.
Propriétés
IUPAC Name |
3-cyclohexyl-1H-imidazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2S/c12-9-10-6-7-11(9)8-4-2-1-3-5-8/h6-8H,1-5H2,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUOCKULYVNFTIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C=CNC2=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00214069 | |
| Record name | 1-Cyclohexyl-2-mercaptoimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00214069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64038-58-0 | |
| Record name | 1-Cyclohexyl-1,3-dihydro-2H-imidazole-2-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64038-58-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Cyclohexyl-2-mercaptoimidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064038580 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Cyclohexyl-2-mercaptoimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00214069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1-Cyclohexyl-2-mercaptoimidazole help researchers study the sympathetic nervous system (SNS)?
A: this compound inhibits the enzyme dopamine-beta-hydroxylase (DA-beta-hydroxylase). [, ] This enzyme is responsible for converting dopamine to norepinephrine. By blocking this conversion, this compound causes dopamine to accumulate in tissues. Researchers can then measure the accumulated dopamine levels as an indirect indicator of SNS activity in that specific tissue.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2-Benzofuranyl)-2-[(4-methyl-2-quinolinyl)thio]ethanone](/img/structure/B1225633.png)

![N-[1,4-dioxo-3-(3-pentyl-1-imidazol-3-iumyl)-2-naphthalenyl]benzenesulfonamide](/img/structure/B1225636.png)
![4-methyl-N-[4-(2-methyl-4-thiazolyl)phenyl]benzamide](/img/structure/B1225637.png)

![N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]nicotinamide](/img/structure/B1225641.png)

![5-tert-butyl-N-[2-(cyclopentylamino)-2-oxoethyl]-N-(2,5-dimethylphenyl)-3-methyl-2-furancarboxamide](/img/structure/B1225643.png)
![4-chloro-N-(8-methyl-[1,3]dioxolo[4,5-g]quinazolin-6-yl)benzamide](/img/structure/B1225645.png)
![N-(4,5-diphenyl-2-oxazolyl)-2-[(1-methyl-5-tetrazolyl)thio]acetamide](/img/structure/B1225646.png)

![2-(2-fluorophenoxy)-N-[4-(2-furanylmethylsulfamoyl)phenyl]acetamide](/img/structure/B1225650.png)
![2-(3,5-dimethylphenoxy)-N-[3-[5-(2-furanyl)-1,3,4-oxadiazol-2-yl]phenyl]acetamide](/img/structure/B1225652.png)
![2-[[2-[[5-(4-Tert-butylphenyl)-2-methoxycarbonyl-3-thiophenyl]amino]-2-oxoethyl]thio]acetic acid](/img/structure/B1225657.png)
